7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine -

7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-4640285
CAS Number:
Molecular Formula: C20H22F3N5
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

    Anticancer Activity: Several papers describe the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives for anticancer activity. These studies often focus on their ability to inhibit the growth of cancer cell lines, including lung adenocarcinoma [ [] ] and breast adenocarcinoma. [ [] ]

    Adenosine Receptor Modulation: Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their interactions with adenosine receptors, which play a role in various physiological processes. One study highlights the development of [(11)C]Preladenant, a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-based PET tracer designed to map cerebral adenosine A2A receptors. [ [] ] Other research delves into the pharmacological properties of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives as potential adenosine receptor antagonists, aiming for improved water-solubility. [ [] ]

    Neuroprotective Effects: Studies have explored the neuroprotective potential of pyrazolo[1,5-a]pyrimidines. For instance, one paper demonstrated that A3 adenosine receptor antagonists, structurally similar to the compound , could delay irreversible synaptic failure induced by oxygen and glucose deprivation in rat hippocampal slices. [ [], [] ]

3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound was synthesized and structurally characterized for its antitumor activity. It demonstrated significant inhibitory effects against the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45. []

    Relevance: This compound shares the core structure of a pyrazolo[1,5-a]pyrimidine with 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Both molecules feature a trifluoromethyl group at position 2 and a phenyl ring at position 3. The variations lie in the substituents at positions 5 and 7, highlighting how modifications at these sites might impact biological activity. []

2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]Preladenant)

    Compound Description: [(11)C]Preladenant is a radiolabeled compound developed for mapping cerebral adenosine A2A receptors (A2ARs) using Positron Emission Tomography (PET). It exhibits favorable brain kinetics and suitable characteristics for this imaging application. []

4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one

    Compound Description: This compound serves as a parent structure in a study investigating the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines. Modifications to this core structure, such as introducing a side chain at position 4, were explored to understand the structure-activity relationships. []

    Relevance: This compound represents a simplified core structure of 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. The presence of the 2-phenylpyrazolo[1,5-a]pyrimidin-7-one scaffold in both molecules highlights it as a potential pharmacophore for anti-inflammatory activity. The differences in substituents at positions 2, 3, 5, and 7 underscore the impact of these structural modifications on pharmacological activity. []

4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (Compound 3)

    Compound Description: Identified as a promising candidate in a study focused on nonsteroidal anti-inflammatory drugs (NSAIDs), this compound exhibited significant anti-inflammatory activity and a superior therapeutic index compared to phenylbutazone and indomethacin. Notably, it lacked ulcerogenic activity, a common side effect of NSAIDs. []

    Relevance: This compound shares the same core structure of 2-phenylpyrazolo[1,5-a]pyrimidin-7-one with 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. The key distinction lies in the presence of an ethyl group at position 4 in this compound. This specific modification highlights the potential of substitutions at this position for enhancing anti-inflammatory activity while mitigating unwanted ulcerogenic effects. []

3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (Compound 10e)

    Compound Description: This compound displayed potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line, inhibiting its growth with a half-maximal inhibitory concentration (IC50) of 11 µM. []

    Relevance: Although this compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, differing from the pyrazolo[1,5-a]pyrimidine core of 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, the presence of a phenyl ring at a comparable position and the shared antitumor activity suggests potential overlap in their mechanisms of action or binding interactions with biological targets. []

LDN-193189 (LDN)

    Compound Description: LDN, structurally based on the pyrazolo[1,5-a]pyrimidine core of the BMP antagonist dorsomorphin, acts as a potent and selective inhibitor of activin receptor–like kinase 3 (ALK3). It effectively blocks SMAD phosphorylation and significantly enhances liver regeneration after partial hepatectomy without impacting liver synthetic or metabolic functions. []

    Relevance: LDN, with its pyrazolo[1,5-a]pyrimidine core, directly relates to 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. This connection underscores the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in targeting diverse biological pathways, in this case, the BMP signaling pathway involved in liver regeneration. []

VU0465350 (VU5350)

    Compound Description: This novel ALK3 antagonist, alongside LDN and DMH2, demonstrates the potential of inhibiting ALK3 as a therapeutic strategy for liver diseases. It effectively blocks SMAD phosphorylation in vitro and in vivo and, like LDN, promotes liver regeneration after partial hepatectomy. []

    Relevance: While VU0465350 lacks the pyrazolo[1,5-a]pyrimidine core of 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, its shared classification as an ALK3 antagonist and its role in promoting liver regeneration suggests a potential for overlapping biological effects despite their structural differences. This highlights the possibility of different structural classes converging on a common therapeutic target. []

2-(4-Methoxyphenyl)-2,3,5,6,7,8,9,10-octahydro-cyclohepta-(b)pyrazolo[4,3-d]pyridin-3-one (CGS 20625)

    Compound Description: CGS 20625 exhibits modulatory effects on GABA-induced chloride currents (IGABA) in GABAA receptors, particularly those containing α1β2γ1 and α1β2γ2S subunits. Notably, its potency and efficacy differ across these subtypes. [, ]

    Relevance: Despite belonging to a different class than 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, CGS 20625's interaction with GABAA receptors, known for their roles in regulating nervous system activity, suggests a potential area for exploring the target compound's broader pharmacological profile, especially considering potential interactions with neurotransmitter systems. [, ]

3-Propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate (MRS 1523)

    Compound Description: MRS 1523 is a selective adenosine A3 antagonist that protects against oxygen and glucose deprivation (OGD)-induced synaptic failure in rat hippocampal slices. It prevents irreversible loss of synaptic transmission and delays the onset of anoxic depolarization, suggesting a therapeutic potential for ischemic conditions. [, ]

    Relevance: Although structurally distinct from 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, MRS 1523's activity as an adenosine A3 antagonist presents a valuable point of reference. This connection suggests investigating the target compound for potential interactions with adenosine receptors, particularly given the established role of adenosine signaling in various physiological processes, including neuroprotection and inflammation. [, ]

5-[[(4-Pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

    Compound Description: This compound exhibits selective antagonist activity at the adenosine A3 receptor, playing a protective role against oxygen and glucose deprivation-induced synaptic failure in rat hippocampal slices. []

    Relevance: Despite its structural divergence from 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, this compound shares a significant pharmacological link as an adenosine A3 receptor antagonist. This shared target profile emphasizes the importance of exploring the target compound's potential for interacting with adenosine receptors, particularly the A3 subtype, and its implications in neuroprotection and related therapeutic areas. []

5-{[(4-methoxy-phenyl)carbamoyl]amino}-(2-furan-2-yl)-8-methyl-8H-pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine

    Compound Description: This derivative stands out as the most promising in its series, exhibiting both high affinity (hA3Ki = 15nM) and notable selectivity for the human A3 adenosine receptor. []

    Relevance: While structurally distinct from 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, this compound's potent and selective A3 adenosine receptor antagonism highlights this receptor subtype as a potential target for further investigation for the target compound. The information emphasizes the need to explore the pharmacological profile of 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in relation to adenosine receptors, especially the A3 subtype. []

(R)-4-allyl-8-ethyl-7,8-dihydro-2-(3-methoxy-1-methyl-1H-pyrazol-5-yl)-1H-imidazo[2,1-i]purin-5(4H)-one

    Compound Description: Identified as a highly potent and selective antagonist of the human A3 adenosine receptor (hA3Ki = 1.46 nM), this compound shows significant selectivity over other adenosine receptor subtypes, including A1, A2A, and A2B. []

    Relevance: Although structurally different from 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, this compound's high potency and selectivity as an A3 adenosine receptor antagonist further reinforces the importance of investigating the target compound's potential interaction with this specific receptor subtype. This information strengthens the rationale for exploring the pharmacological profile of 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, particularly its potential interactions with A3 adenosine receptors. []

N-(3-iodo-benzyl)-2chloro-adenosine-5 -N-methyluronamide (Cl-IB-MECA)

    Compound Description: Cl-IB-MECA is a potent and selective A3 adenosine receptor agonist that inhibits cAMP accumulation in human lymphocytes. Its potency is enhanced in activated lymphocytes compared to resting lymphocytes, correlating with the up-regulation of A3 receptors upon activation. []

    Relevance: While structurally dissimilar to 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, Cl-IB-MECA's potent and selective agonism of the A3 adenosine receptor, particularly its enhanced effects in activated lymphocytes, underscores the potential importance of investigating the target compound's interaction with this receptor subtype in the context of immune cell activation and associated physiological responses. []

Properties

Product Name

7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C20H22F3N5

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C20H22F3N5/c1-3-26-9-11-27(12-10-26)16-13-14(2)24-19-17(15-7-5-4-6-8-15)18(20(21,22)23)25-28(16)19/h4-8,13H,3,9-12H2,1-2H3

InChI Key

BTYYCOCREIHVFI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.